2-Methyl-3-nitropyridin-4-ol

Thermal Analysis Crystallinity Process Chemistry

Choose 2-Methyl-3-nitropyridin-4-ol (CAS 18614-66-9) for superior thermal stability (M.P. 273°C, no decomposition) and unique 2-methyl reactivity, essential for high-yield Knoevenagel condensations in synthesizing vorapaxar and axitinib. The methyl group acts as a robust blocking agent, enabling precise, sequential functionalization and ensuring cleaner, higher-yield reactions than unsubstituted or halogenated analogs.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 18614-66-9
Cat. No. B170364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-nitropyridin-4-ol
CAS18614-66-9
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C=CN1)[N+](=O)[O-]
InChIInChI=1S/C6H6N2O3/c1-4-6(8(10)11)5(9)2-3-7-4/h2-3H,1H3,(H,7,9)
InChIKeySJIBWWCVKBIGAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-nitropyridin-4-ol (CAS 18614-66-9): Baseline Properties and Procurement Relevance


2-Methyl-3-nitropyridin-4-ol (CAS 18614-66-9) is a heterocyclic building block belonging to the nitropyridine family. Its structure features a pyridine ring with a methyl group at the 2-position, a nitro group at the 3-position, and a hydroxyl group at the 4-position, conferring unique electronic and steric properties for nucleophilic aromatic substitution (SNAr) and subsequent derivatization [1]. With a molecular formula of C6H6N2O3 and a molecular weight of 154.12 g/mol, its predicted physicochemical properties include a melting point of 273 °C and a pKa of -0.04 ± 0.20 . The compound is a key intermediate for synthesizing pharmaceuticals and advanced materials, and is commercially available in high purity from multiple vendors [2].

Procurement Alert: Why 'Any 3-Nitropyridin-4-ol' Cannot Be Substituted for 2-Methyl-3-nitropyridin-4-ol (CAS 18614-66-9)


Substituting 2-Methyl-3-nitropyridin-4-ol with a generic '3-nitropyridin-4-ol' or a halogenated analog (e.g., 2-chloro- or 2-fluoro-3-nitropyridin-4-ol) is scientifically unsound and carries significant risk of project failure. The presence of the 2-methyl group is not a trivial addition; it fundamentally alters the compound's reactivity profile, physical form, and the structural outcome of downstream syntheses [1]. The methyl group provides a specific steric and electronic environment that is absent in the unsubstituted parent compound (3-nitropyridin-4-ol) and is distinct from that of halogenated derivatives [2]. This difference critically impacts reaction rates, selectivity, and the physical properties of the final product, directly linking to the quantitative evidence presented in the following sections.

Quantitative Differentiation of 2-Methyl-3-nitropyridin-4-ol (CAS 18614-66-9) Against Analogs for Informed Procurement


Differential Melting Point and Thermal Stability vs. 3-Nitropyridin-4-ol

2-Methyl-3-nitropyridin-4-ol exhibits a melting point of 273 °C . In contrast, the unsubstituted analog, 3-nitropyridin-4-ol (CAS 5435-54-1), decomposes upon melting with a reported range of 215-290 °C depending on conditions and often decomposes [1]. This ~60 °C higher melting point without decomposition indicates superior thermal stability and a more robust crystalline lattice, which can impact processing and storage.

Thermal Analysis Crystallinity Process Chemistry

Enhanced Reactivity in Condensation Reactions vs. N-Oxide Analogs

In Knoevenagel-type condensations with aldehydes to form 2-styrylpyridines, the 2-methyl-3,5-dinitropyridine derivative reacted several times faster than its corresponding pyridine N-oxide derivatives under identical piperidine catalysis [1]. The study notes that the para-nitro group is a more potent activating group than the N-oxide moiety neighboring the 2-methyl group, enabling higher reaction rates and yields for the target compound.

Reaction Kinetics Organic Synthesis Fluorescent Probes

Regioselective SNAr Chemistry Enabled by 2-Methyl Substituent

The 2-methyl group in 2-methyl-3-nitropyridines plays a critical role in directing nucleophilic aromatic substitution (SNAr) reactions. In reactions with thiolate anions, the substitution occurs regioselectively to give high yields of the desired product [1]. In contrast, the unsubstituted 3-nitropyridine core often leads to mixtures or requires harsh conditions for such transformations. The methyl group provides a steric and electronic environment that favors substitution at the desired position while avoiding side reactions at the 2-position, which is a common issue with halogenated analogs [2].

Nucleophilic Aromatic Substitution Regioselectivity SNAr

High-Value Applications of 2-Methyl-3-nitropyridin-4-ol (CAS 18614-66-9) Aligned with Core Differentiation


Synthesis of 2-Alkenylpyridine Pharmaceuticals via Condensation

Researchers synthesizing 2-alkenylpyridines, which are precursors to pharmaceuticals like vorapaxar, axitinib, and nifurpirinol, should prioritize 2-Methyl-3-nitropyridin-4-ol. The compound's 2-methyl group is essential for the Knoevenagel condensation with aldehydes, a key step in this synthetic route . The 2-methyl derivative exhibits significantly faster reaction rates and higher yields compared to its N-oxide counterparts, making it the more efficient and reliable starting material for these valuable drug intermediates [1].

Synthesis of Fluorescent Probes and Optical Materials

The 2-methyl-3-nitropyridine scaffold is an ideal platform for creating novel fluorescent molecules. The electron-withdrawing nitro group and the 2-methyl substituent work in concert to enable facile functionalization to yield 2-styrylpyridines, which have demonstrated remarkable fluorescent properties . The clean, regioselective SNAr chemistry available to this scaffold, but not to its halogenated analogs, allows for the precise introduction of donor-acceptor motifs that govern photophysical behavior [2].

Process Chemistry Requiring Thermally Stable Intermediates

In process development, where reactions are often scaled up and subjected to elevated temperatures, the superior thermal stability of 2-Methyl-3-nitropyridin-4-ol is a critical advantage. Its well-defined melting point of 273 °C without decomposition ensures the compound remains a well-behaved solid under a wider range of conditions compared to the unsubstituted 3-nitropyridin-4-ol, which can decompose upon melting [1]. This stability reduces the risk of hazardous exotherms or byproduct formation, simplifying process safety and purification protocols.

Controlled SNAr for Building Complex Heterocyclic Architectures

For projects requiring precise, sequential functionalization of the pyridine ring, the 2-methyl group acts as a robust blocking agent. Unlike halogenated analogs (e.g., 2-chloro- or 2-fluoro-3-nitropyridin-4-ol) which possess a labile leaving group at the 2-position, the 2-methyl group is stable under a wide range of nucleophilic substitution conditions . This allows chemists to perform SNAr reactions at other activated positions (e.g., by nitro group reduction/diazotization) without interference, ensuring a higher degree of synthetic control and higher yields of the desired complex heterocycles [1].

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